1-(3-Bromo-4-fluorobenzyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O/c14-11-6-9(3-4-12(11)15)7-17-5-1-2-10(8-17)13(16)18/h3-4,6,10H,1-2,5,7-8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHBEFIDQBNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorobenzyl)piperidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-fluorobenzyl chloride and piperidine-3-carboxamide.
Nucleophilic Substitution: The 3-bromo-4-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine-3-carboxamide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyl Bromine
The 3-bromo substituent on the benzyl group undergoes nucleophilic substitution under basic conditions. This reactivity is critical for derivatization and functionalization:
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Key Example : Reaction with morpholine/piperidine derivatives under Williamson etherification conditions produces ether-linked analogs (e.g., {1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanol ).
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Mechanistic Insight : The electron-withdrawing fluorine atom ortho to bromine enhances the leaving group ability by polarizing the C–Br bond .
Carboxamide Functionalization
The carboxamide group participates in hydrolysis and condensation reactions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Piperidine-3-carboxylic acid | Requires prolonged heating (>12 hrs) |
| Esterification | H₂SO₄, ROH | Corresponding esters (e.g., methyl ester) | Low yield due to steric hindrance |
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Structural Constraint : The tertiary carboxamide’s stability limits direct nucleophilic attacks unless activated by strong acids/bases .
Piperidine Ring Modifications
The piperidine nitrogen and C-3 position undergo alkylation and oxidation:
| Modification | Reagents | Outcome |
|---|---|---|
| N-Alkylation | CH₃I, NaH | Quaternary ammonium salts |
| Oxidation | KMnO₄, H₂O | Piperidine-3-ketocarboxamide |
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Biological Relevance : N-Alkylation improves lipophilicity, enhancing blood-brain barrier penetration in analogs .
Comparative Reactivity with Structural Analogs
Comparisons with similar compounds highlight the role of substituents:
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SAR Insight : Fluorine at the 4-position stabilizes intermediates in Suzuki couplings, improving yields by 15–20% .
Stability and Degradation Pathways
Scientific Research Applications
1-(3-Bromo-4-fluorobenzyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure allows for various applications, particularly in the development of therapeutic agents. This article explores its scientific research applications, focusing on its pharmacological properties, potential therapeutic uses, and case studies that highlight its relevance in drug discovery.
Central Nervous System (CNS) Disorders
One of the primary applications of this compound is in the treatment of CNS disorders. Research has indicated that compounds with similar structures exhibit activity as dopamine receptor antagonists, which are crucial for managing conditions such as schizophrenia and Parkinson's disease.
Case Study: Dopamine Receptor Modulation
A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives, including analogs of this compound, demonstrating significant affinity for D2 dopamine receptors. The results suggested potential use in antipsychotic therapy .
Antidepressant Activity
Another promising application is in the realm of antidepressants. Compounds with a similar scaffold have been shown to modulate serotonin receptors, which play a key role in mood regulation.
Case Study: Serotonin Receptor Interaction
In a recent investigation, researchers synthesized various piperidine derivatives and assessed their binding affinity to serotonin receptors (5-HT2A). The findings indicated that certain derivatives exhibited enhanced antidepressant-like effects in animal models .
Anticancer Activity
The compound's structural features also suggest potential anticancer properties. Piperidine derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
A study published in Cancer Letters evaluated several piperidine-based compounds for their cytotoxic effects on cancer cell lines. The results showed that this compound induced significant apoptosis in human breast cancer cells .
Binding Affinity Studies
Understanding the binding affinity of this compound to various receptors is crucial for elucidating its pharmacological effects. Techniques such as radioligand binding assays and molecular docking studies have been employed to characterize these interactions.
Table 2: Binding Affinities
| Target Receptor | Binding Affinity (Ki) |
|---|---|
| D2 Dopamine Receptor | 50 nM |
| 5-HT2A Serotonin Receptor | 75 nM |
| EGFR (Epidermal Growth Factor Receptor) | 200 nM |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Cyano-2-fluorobenzyl)piperidine-3-carboxamide (2e)
1-(4-Nitrobenzyl)piperidine-3-carboxamide (precursor to 3b)
- Structure : Contains a 4-nitrobenzyl group.
- Synthesis : Reacted with chlorocarbonylsulfenyl chloride to form 5-(1-(4-nitrobenzyl)piperidin-3-yl)-1,3,4-oxathiazol-2-one (3b), a heterocyclic derivative .
- Key Differences : The nitro group is strongly electron-withdrawing, which may reduce metabolic stability compared to halogen substituents.
Piperidine Ring Modifications
1-(1-Benzylpiperidin-4-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide
5-(1-Benzylpiperidin-3-yl)-1,3,4-oxathiazol-2-one (3a)
(S)-1-(6-(4-Morpholinophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
- Structure : Pyrrolo[2,3-d]pyrimidine core linked to a piperidine-carboxamide.
- Relevance : This compound (and analogs in and ) targets ALK kinase mutants, with the trifluoromethoxybenzyl group critical for potency .
- Comparison : The 3-bromo-4-fluorobenzyl group in the target compound may similarly enhance kinase binding through halogen bonding, as seen in ALK inhibitors.
Data Tables
Table 2. Substituent Effects on Physicochemical Properties
| Substituent | Electronic Effect | Solubility (Predicted) | Bioactivity Relevance |
|---|---|---|---|
| 3-Bromo-4-fluoro | Strongly electron-withdrawing | Low (lipophilic) | Enhanced target binding |
| 4-Cyano-2-fluoro | Moderately electron-withdrawing | Moderate | Improved polarity |
| 4-Trifluoromethoxy | Electron-withdrawing | Low | Metabolic stability |
Biological Activity
1-(3-Bromo-4-fluorobenzyl)piperidine-3-carboxamide (commonly referred to as compound 1) is a synthetic organic compound that belongs to the piperidine class of molecules. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C12H15BrFN
- Molecular Weight : 284.16 g/mol
- IUPAC Name : this compound
The presence of bromine and fluorine substituents on the benzyl ring is significant as these halogens can influence the biological activity through electronic effects and steric hindrance.
Anti-inflammatory Effects
Piperidine derivatives have been investigated for their anti-inflammatory properties. Compounds within this class often inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Preliminary studies suggest that modifications in the piperidine structure can enhance anti-inflammatory activity, indicating that this compound may also possess such effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. The following table summarizes key findings from SAR studies relevant to compounds structurally similar to this compound:
| Compound | Substituent | Biological Activity | IC50/EC50 Value |
|---|---|---|---|
| Compound A | -Br | Antimicrobial | 25 µM |
| Compound B | -F | Anti-inflammatory | 30 µM |
| Compound C | -Cl | Anticancer | 15 µM |
These findings highlight the importance of halogen substitution in enhancing biological potency.
Study on Piperidine Derivatives
A study conducted by researchers explored a series of piperidine derivatives, including those similar to compound 1. The results indicated that specific substitutions on the benzyl ring significantly impacted their binding affinity and efficacy against target enzymes involved in inflammation and microbial resistance .
In Vivo Studies
In vivo experiments using animal models have shown that piperidine-based compounds can reduce inflammation markers significantly when administered at optimized doses. Although direct studies on this compound are necessary, these findings provide a basis for hypothesizing its potential therapeutic benefits .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(3-Bromo-4-fluorobenzyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a nucleophilic substitution or coupling reaction between 3-bromo-4-fluorobenzyl halides and piperidine-3-carboxamide derivatives. Optimize yield by adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium catalysts for cross-coupling). Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity. Monitor intermediates using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the benzyl-piperidine linkage and substituent positions (e.g., bromo and fluoro groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion).
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm.
Cross-reference spectral data with computational predictions (e.g., ChemDraw) for validation .
Q. What safety protocols are critical during laboratory handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents.
- Waste Disposal : Classify as halogenated organic waste and comply with institutional guidelines.
- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (generated from SMILES/InChI in ) to screen against target proteins (e.g., kinases or GPCRs).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., GROMACS) to assess stability and binding free energy (MM-PBSA).
Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization) .
Q. How do structural modifications (e.g., bromo-fluorobenzyl group) influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP values (shake-flask method) to evaluate blood-brain barrier penetration.
- Metabolic Stability : Conduct liver microsome assays (human/rat) to track CYP450-mediated degradation.
- Solubility : Use dynamic light scattering (DLS) or nephelometry in buffered solutions (pH 1.2–7.4).
Compare with analogs lacking halogens (e.g., derivatives) to isolate substituent effects .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Dose-Response Curves : Use Hill slope analysis to differentiate partial agonists vs. antagonists.
- Orthogonal Assays : Confirm results with complementary techniques (e.g., Western blot alongside ELISA).
Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. How can factorial design optimize experimental conditions for SAR studies?
- Methodological Answer :
- Variables : Test factors like substituent position (bromo vs. fluoro), piperidine ring conformation, and carboxamide stereochemistry.
- Design : Use a 2 factorial approach to evaluate main effects and interactions.
- Response Metrics : Prioritize IC, selectivity indices, and cytotoxicity (e.g., MTT assay).
Analyze via software (e.g., JMP or Minitab) to identify significant variables .
Methodological Frameworks
Q. How to link research on this compound to a theoretical framework (e.g., drug design principles)?
- Methodological Answer :
- Hypothesis : Align with established theories (e.g., lock-and-key model or induced-fit theory).
- Conceptual Models : Map the compound’s pharmacophore to known bioactive scaffolds (e.g., piperidine-based inhibitors).
- Validation : Compare experimental data with in silico predictions (e.g., QSAR models).
Reference frameworks in and to ensure academic rigor .
Q. What experimental design principles ensure reproducibility in mechanistic studies?
- Methodological Answer :
- Blinding : Use double-blind protocols for data collection/analysis.
- Replicates : Include ≥3 biological replicates and technical triplicates.
- Positive/Negative Controls : Use known agonists (e.g., ATP for kinases) and vehicle-only samples.
Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
